2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]-2-hydroxyacetaldehyde
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Overview
Description
2-[2-(Aminomethyl)-7-oxabicyclo[221]heptan-2-yl]-2-hydroxyacetaldehyde is a bicyclic compound with a unique structure that includes an aminomethyl group and a hydroxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This reaction forms the bicyclic structure, which can then be functionalized to introduce the aminomethyl and hydroxyacetaldehyde groups. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyacetaldehyde moiety can undergo further chemical modifications, enhancing its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the aminomethyl and hydroxyacetaldehyde groups.
2-Methyl-3-methylenebicyclo[2.2.1]heptane: Another derivative with different functional groups.
Uniqueness
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde is unique due to the presence of both the aminomethyl and hydroxyacetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C9H15NO3/c10-5-9(7(12)4-11)3-6-1-2-8(9)13-6/h4,6-8,12H,1-3,5,10H2 |
InChI Key |
FVQPTLDEHSXFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(CN)C(C=O)O |
Origin of Product |
United States |
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